(4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
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Overview
Description
(4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a bromine atom, and a tetrahydropyridine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the tetrahydropyridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with (4-methylphenyl)methanol.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes involving benzodioxole and tetrahydropyridine moieties.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity. The tetrahydropyridine ring may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, used in various organic transformations.
Volatile Organic Compounds: Emitted by plants, these compounds can influence pollinator behavior and plant interactions.
Compared to these compounds, (4-METHYLPHENYL)METHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of benzodioxole, bromine, and tetrahydropyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylphenyl)methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5/c1-12-3-5-14(6-4-12)10-27-22(26)21-13(2)24-20(25)8-16(21)15-7-18-19(9-17(15)23)29-11-28-18/h3-7,9,16H,8,10-11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJWFYHUVFCMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=C(NC(=O)CC2C3=CC4=C(C=C3Br)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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